molecular formula C5H5ClN4O2 B13994194 4-Chloro-3-nitropyridine-2,6-diamine CAS No. 40497-64-1

4-Chloro-3-nitropyridine-2,6-diamine

Cat. No.: B13994194
CAS No.: 40497-64-1
M. Wt: 188.57 g/mol
InChI Key: CMNUNCQRSZQOGH-UHFFFAOYSA-N
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Description

4-Chloro-3-nitropyridine-2,6-diamine (CAS 40497-64-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its molecular formula is C 5 H 5 ClN 4 O 2 and it has a molecular weight of 188.572 g/mol . The compound features multiple functional groups, including chloro and nitro substituents on the pyridine ring, which make it a versatile building block for the construction of more complex molecules. This compound is of significant interest in pharmaceutical research for the design and synthesis of novel small molecules. Pyridine derivatives with similar substitution patterns, such as chloro and nitro groups, have been identified as key intermediates in the development of tubulin polymerization inhibitors . These inhibitors target the colchicine binding site and show promising anti-proliferative activity, making them candidates for anticancer drug discovery programs . Researchers utilize this diamine to explore structure-activity relationships (SAR) and to develop potential therapeutic agents. Applications • Intermediate for antitumor agent discovery . • Building block for specialized chemical libraries. • Substrate for nucleophilic substitution reactions. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-chloro-3-nitropyridine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN4O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H,(H4,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNUNCQRSZQOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1N)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306501
Record name 4-chloro-3-nitropyridine-2,6-diamine
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Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40497-64-1
Record name NSC176972
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Record name 4-chloro-3-nitropyridine-2,6-diamine
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Synthetic Methodologies for 4 Chloro 3 Nitropyridine 2,6 Diamine and Its Structural Analogs

Strategic Precursor Synthesis and Functionalization Pathways

The synthesis of highly substituted pyridines such as 4-Chloro-3-nitropyridine-2,6-diamine relies on a multi-step approach involving the sequential introduction of halogen, nitro, and amino groups. The order and method of these introductions are crucial for achieving the desired substitution pattern.

Preparation of Halogenated Nitropyridine Intermediates

The generation of halogenated nitropyridine intermediates is a foundational step in the synthesis of the target compound and its analogs. These intermediates serve as versatile platforms for subsequent nucleophilic substitution reactions. A common strategy involves the nitration of a pre-existing chloropyridine or the chlorination of a nitropyridine derivative.

For instance, the synthesis of 4-chloro-2-amino-3-nitropyridine can be achieved by the nitration of 4-chloro-2-aminopyridine using a mixture of nitric and sulfuric acids. google.com Similarly, the nitration of 2-chloro-4-aminopyridine with a mixed acid system yields a mixture of 4-amino-2-chloro-3-nitropyridine (B48866) and the isomeric 4-amino-2-chloro-5-nitropyridine, which can then be separated. google.com

Another approach involves the conversion of a pyridone to a chloropyridine. For example, 2,6-dimethyl-3-nitro-4-pyridone can be treated with phosphorus oxychloride to yield 4-chloro-2,6-dimethyl-3-nitropyridine. prepchem.com A similar transformation can be used to synthesize 2,4-dichloro-3-nitropyridine (B57353) from 4-chloro-3-nitropyridine-2-ol, which is formed via diazotization and hydrolysis of 4-chloro-2-amino-3-nitropyridine. google.com These methods highlight the importance of manipulating oxidation states and functional groups to install the necessary halogen atoms.

Table 1: Synthesis of Halogenated Nitropyridine Intermediates
Starting MaterialReagentsProduct(s)Reference
4-Chloro-2-aminopyridineHNO₃ / H₂SO₄4-Chloro-2-amino-3-nitropyridine google.com
2-Chloro-4-aminopyridine65% HNO₃ / H₂SO₄4-Amino-2-chloro-3-nitropyridine and 4-Amino-2-chloro-5-nitropyridine google.com
2,6-Dimethyl-3-nitro-4-pyridonePOCl₃4-Chloro-2,6-dimethyl-3-nitropyridine prepchem.com
4-Chloro-3-nitropyridine-2-olPOCl₃2,4-Dichloro-3-nitropyridine google.com

Nitration Reactions of Pyridine (B92270) Derivatives

The introduction of a nitro group onto the pyridine ring is a critical step that not only adds a key functional group but also powerfully activates the ring for subsequent nucleophilic aromatic substitution. The conditions for nitration must be carefully selected based on the existing substituents on the pyridine ring.

For electron-rich systems like pyridine-2,6-diamines, dinitration can be achieved. The nitration of 2,6-diaminopyridine (B39239) (DAP) with a mixture of nitric acid and sulfuric acid can lead to the formation of 2,6-diamino-3,5-dinitropyridine (DADNP). google.comgoogleapis.com Research has shown that carrying out this reaction in an inherently anhydrous medium, such as by using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid, can significantly increase the yield from around 50% to over 90%. google.comgoogleapis.comgoogle.com This is attributed to the suppression of side reactions and product degradation caused by the water generated during the reaction. google.com

The nitration of less activated pyridines, such as 2-aminopyridine, is more complex. This reaction typically yields a mixture of isomers, with 2-amino-5-nitropyridine (B18323) being the major product and 2-amino-3-nitropyridine (B1266227) as the minor product. orgsyn.orgsapub.org The separation of these isomers can be challenging. orgsyn.org Alternative nitrating agents, such as dinitrogen pentoxide, have also been explored for the 3-nitration of pyridine itself. ntnu.noresearchgate.net

Table 2: Nitration of Pyridine Derivatives
SubstrateNitrating AgentKey ConditionsProduct(s)YieldReference
Pyridine-2,6-diamineHNO₃ / H₂SO₄ (oleum)Anhydrous medium2,6-Diamino-3,5-dinitropyridine>90% google.comgoogle.com
Pyridine-2,6-diamineHNO₃ / conc. H₂SO₄Standard2,6-Diamino-3,5-dinitropyridine~50% googleapis.comgoogle.com
2-AminopyridineHNO₃ / H₂SO₄-2-Amino-5-nitropyridine (major), 2-Amino-3-nitropyridine (minor)- sapub.org
PyridineN₂O₅ then NaHSO₃/H₂OOrganic solvent3-Nitropyridine (B142982)77% researchgate.net

Amination and Diamination Approaches

The final installation of amino groups to form the target diamine can be accomplished through various synthetic strategies. A common method is the reduction of a corresponding nitropyridine. For example, 2,3-diaminopyridine (B105623) can be prepared by the chemical reduction of 2-amino-3-nitropyridine using reagents like tin or stannous chloride in hydrochloric acid. orgsyn.org

Direct amination of the pyridine ring is another powerful technique. Oxidative amination of 3-nitropyridines using ammonia (B1221849) or amines in the presence of an oxidizing agent like potassium permanganate (B83412) (KMnO₄) can introduce an amino group with high regioselectivity, typically at the position para to the nitro group. ntnu.noresearchgate.net For example, reacting 3-nitropyridine with ammonia and KMnO₄ yields 2-amino-5-nitropyridine. ntnu.noresearchgate.net

Vicarious Nucleophilic Substitution (VNS) of hydrogen offers another route for amination. This method has been used to aminate 3-nitropyridines selectively at the para position to the nitro group using reagents like hydroxylamine (B1172632). ntnu.no More recent developments have focused on the direct C-H amination of pyridines via nucleophilic substitution of hydrogen (SNH), which can provide access to 4-aminopyridines through 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov These methods provide pathways to aminopyridine precursors that can be further functionalized.

Nucleophilic Aromatic Substitution (SNAAr) in Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAAr) is a cornerstone reaction in pyridine chemistry, enabling the displacement of a leaving group by a nucleophile. youtube.com The reaction is particularly effective on pyridine rings that are rendered electron-deficient by the presence of the ring nitrogen and additional electron-withdrawing groups. documentsdelivered.com The mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is a key factor influencing the reaction's feasibility and rate.

Regioselectivity and Stereoselectivity in Amination Reactions

When a substituted pyridine ring presents multiple potential sites for nucleophilic attack, the regioselectivity of the reaction becomes a critical consideration. This selectivity is governed by a combination of electronic and steric factors.

A compelling example is the amination of 2,6-dichloro-3-nitropyridine. The nitro group at the C-3 position activates both the C-2 (ortho) and C-6 (para) positions for nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. stackexchange.comechemi.com However, experimental observations show a strong preference for substitution at the C-2 position. stackexchange.comechemi.com This regioselectivity is thought to be kinetically controlled. The powerful inductive electron-withdrawing effect of the adjacent nitro group makes the C-2 position significantly more electrophilic and thus more susceptible to initial nucleophilic attack, even though the C-6 substituted product might be thermodynamically more stable. stackexchange.comechemi.com Steric hindrance from the nitro group at the C-2 position is considered minimal as the nucleophile attacks the π* orbitals, which are perpendicular to the plane of the ring. stackexchange.comechemi.com

In contrast, other amination methods exhibit different regiochemical preferences. As mentioned earlier, the oxidative amination of 3-nitropyridine with ammonia or amines shows high selectivity for the C-6 position, which is para to the nitro group, resulting in 2-amino-5-nitropyridine derivatives. researchgate.net

Table 3: Regioselectivity in Amination of Nitropyridines
SubstrateReaction TypeReagentsMajor Product Position of AminationControlling FactorsReference
2,6-Dichloro-3-nitropyridineSNAArAmine (e.g., Piperazine derivative)C-2 (ortho to -NO₂)Kinetic control, inductive effect of -NO₂ stackexchange.comechemi.com
3-NitropyridineOxidative AminationNH₃ / KMnO₄C-6 (para to -NO₂)Electronic preference researchgate.net
3-NitropyridineVNS AminationHydroxylamine / BaseC-4 (para to -NO₂)Mechanism-dependent ntnu.no

Influence of Activating Groups on Substitution Kinetics and Thermodynamics

The rate and success of an SNAAr reaction on a pyridine ring are heavily dependent on the nature and position of its substituents. Activating groups facilitate the reaction by stabilizing the negatively charged Meisenheimer complex formed during the addition step, thereby lowering the activation energy of this rate-determining step. youtube.com

The most powerful activating groups for SNAAr are strong electron-withdrawing groups, such as the nitro group (-NO₂). masterorganicchemistry.comchadsprep.com When positioned ortho or para to the leaving group, a nitro group can effectively delocalize the negative charge of the intermediate through resonance, significantly accelerating the reaction. youtube.com This is in direct contrast to electrophilic aromatic substitution, where such groups are strongly deactivating. chadsprep.com The pyridine ring nitrogen itself acts as an intrinsic activating feature, as its electronegativity withdraws electron density from the ring, making it more susceptible to nucleophilic attack compared to a benzene (B151609) ring. documentsdelivered.com

The leaving group's ability to depart also affects the reaction kinetics. Halogens are common leaving groups in SNAAr reactions. In some cases, even a nitro group can function as a leaving group if the ring is sufficiently activated. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride (B91410) anion, a reaction facilitated by the electron-withdrawing ester group in the ortho position which helps to stabilize the anionic intermediate. mdpi.com Therefore, the kinetics of SNAAr are a function of the nucleophile's strength, the leaving group's ability, and, most critically, the electronic stabilization afforded by activating groups on the pyridine ring.

Catalytic Enhancements in SNAr Processes (e.g., Buchwald-Hartwig Aryl Amination)

The synthesis of aryl amines, including derivatives of 4-chloro-3-nitropyridine-2,6-diamine, has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for forming carbon-nitrogen (C-N) bonds, offering a versatile alternative to traditional methods like nucleophilic aromatic substitution (SNAr). wikipedia.org While classical SNAr reactions on chloronitropyridines are possible, they often require harsh conditions and are limited in scope. rsc.org Catalytic methods, such as the Buchwald-Hartwig reaction, provide milder conditions and broader substrate compatibility. wikipedia.orgresearchgate.net

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with an amine in the presence of a base. wikipedia.org The development of this reaction has progressed through several "generations" of catalyst systems, each offering improved efficiency and applicability. wikipedia.org Key to the success of these reactions is the choice of phosphine (B1218219) ligands, which play a crucial role in the catalytic cycle. Sterically hindered and electron-rich ligands have been shown to be particularly effective, facilitating the coupling of a wide array of amines with aryl chlorides, bromides, and iodides. wikipedia.orgresearchgate.net

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org For the synthesis of analogs of 4-chloro-3-nitropyridine-2,6-diamine, this methodology allows for the introduction of various amino substituents that might not be possible under traditional SNAr conditions.

Recent advancements in ligand design have further expanded the utility of the Buchwald-Hartwig amination. researchgate.net For instance, the development of dialkylbiaryl phosphine ligands by the Buchwald group and ferrocene-derived ligands by the Hartwig group has enabled the coupling of even challenging substrates under mild conditions. wikipedia.org These catalysts have demonstrated high activity, allowing for the use of weaker bases like carbonates and phosphates instead of the more traditional alkoxides. wikipedia.org

The application of Buchwald-Hartwig amination to heterocyclic systems, including pyridines, has been extensively explored. acs.org The reaction provides a reliable method for the synthesis of substituted aminopyridines, which are important structural motifs in pharmaceuticals and materials science. thieme-connect.de The ability to precisely control the introduction of amino groups onto the pyridine core makes this a valuable strategy in the synthesis of complex molecules.

Table 1: Comparison of Catalyst Systems in Buchwald-Hartwig Amination

Catalyst GenerationTypical LigandsSubstrate ScopeReaction Conditions
First GenerationP(o-tolyl)3Aryl bromides, limited aminesHigh temperatures
Second GenerationBidentate phosphines (e.g., BINAP, DPPF)Aryl iodides and triflates, primary aminesMilder than first generation
Third/Fourth GenerationSterically hindered alkylphosphines (e.g., XPhos, SPhos)Aryl chlorides, wide range of aminesRoom temperature, weak bases

Advanced Synthetic Transformations and Derivatization Strategies

The functional groups present in 4-chloro-3-nitropyridine-2,6-diamine offer multiple avenues for further chemical modification, enabling the synthesis of a diverse library of derivatives.

The pyridine core of 4-chloro-3-nitropyridine-2,6-diamine can be further functionalized through the introduction of various amine nucleophiles. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for introducing a wide range of primary and secondary amines. organic-chemistry.org This allows for the synthesis of derivatives with tailored electronic and steric properties. The choice of ligand and reaction conditions is crucial for achieving high yields and functional group tolerance. acs.org For instance, the use of bulky, electron-rich phosphine ligands can facilitate the coupling of even sterically hindered amines. wikipedia.org

The nitro group at the 3-position is a key functional handle for derivatization. It can be readily reduced to an amino group, yielding a triaminopyridine derivative. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with reducing agents like tin(II) chloride or sodium dithionite. The resulting amine can then undergo a variety of subsequent transformations, such as acylation, alkylation, or diazotization followed by substitution, to introduce a wide range of functionalities.

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, although its reactivity is influenced by the other substituents on the ring. libretexts.org More advanced transformations involve transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups by reacting the chloro-substituted pyridine with a boronic acid in the presence of a palladium catalyst. acs.org Similarly, other cross-coupling reactions like Sonogashira (alkyne introduction) or Heck (alkene introduction) could potentially be utilized to further diversify the structure. The choice of catalyst and reaction conditions is critical to ensure selective reaction at the C4-Cl bond without affecting the other functional groups. nih.gov

The multiple reactive sites on 4-chloro-3-nitropyridine-2,6-diamine and its derivatives can be exploited in tandem or cascade reactions to construct more complex heterocyclic systems. For example, after reduction of the nitro group, the resulting vicinal diamines (at positions 2 and 3) could be used as building blocks for the synthesis of fused heterocycles like imidazopyridines or pyrazinopyridines. Intramolecular cyclization reactions, potentially catalyzed by transition metals, could lead to the formation of polycyclic aromatic systems with unique photophysical or biological properties. beilstein-journals.org

Efforts to develop more environmentally benign synthetic methods are of increasing importance. In the context of synthesizing 4-chloro-3-nitropyridine-2,6-diamine and its derivatives, green chemistry principles can be applied. This includes the use of less hazardous solvents, minimizing the use of protecting groups, and developing catalytic processes that operate under milder conditions with high atom economy. For instance, exploring water as a reaction medium or using solid-supported catalysts that can be easily recovered and recycled are areas of active research. In the context of Buchwald-Hartwig amination, the use of simple inorganic bases over organic ones and optimizing metal and ligand loadings are considered greener approaches. acsgcipr.org

Table 2: Overview of Derivatization Strategies

Functional GroupReaction TypePotential Reagents/CatalystsResulting Functionality
C4-ChloroBuchwald-Hartwig AminationPd catalyst, phosphine ligand, amineSubstituted amine
C4-ChloroSuzuki-Miyaura CouplingPd catalyst, boronic acidAryl or heteroaryl group
3-NitroReductionPd/C, H2; SnCl2Amine
2,6-DiaminoAcylationAcyl chloride, anhydrideAmide
Post-reduction 2,3-diaminoCyclocondensationAldehyde, carboxylic acid derivativeFused imidazole (B134444) ring

Mechanistic Investigations of Chemical Reactivity Involving 4 Chloro 3 Nitropyridine 2,6 Diamine and Derivatives

Reaction Pathway Elucidation for Key Transformations

Understanding the fundamental reaction pathways of 4-Chloro-3-nitropyridine-2,6-diamine is essential for its strategic use in synthesis. Key transformations include nucleophilic substitution at the C4 position, reduction of the nitro group, and reactions involving the exocyclic amine functionalities.

Detailed Studies of Nucleophilic Substitution Mechanisms

The chlorine atom at the C4 position of the pyridine (B92270) ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the strong electron-withdrawing effects of the adjacent nitro group at C3 and the pyridine ring nitrogen. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process (Scheme 1). nih.gov

Addition Step: A nucleophile attacks the electrophilic carbon atom bearing the leaving group (chlorine), leading to the formation of a resonance-stabilized anionic intermediate (the Meisenheimer complex). The aromaticity of the pyridine ring is temporarily disrupted in this step.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Studies on closely related compounds, such as 2,6-dichloro-3-nitropyridine, offer valuable insights into the regioselectivity and control of these reactions. stackexchange.com The nitro group strongly activates both the ortho (C2) and para (C6, relative to the nitro group) positions. However, the inductive effect of the nitro group is strongest at the closest positions, making the ortho carbon more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com This suggests that the C4 position in 4-chloro-3-nitropyridine-2,6-diamine is highly activated due to the ortho nitro group. The reaction outcome can be governed by either kinetic or thermodynamic control. Attack at the most electron-deficient site is often kinetically favored, while the formation of the most stable product is thermodynamically favored. stackexchange.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
FactorInfluence on Reaction Mechanism
Nucleophile Stronger nucleophiles (e.g., thiolates, alkoxides) react faster. The nature of the nucleophile can also influence regioselectivity.
Leaving Group The rate of substitution depends on the ability of the leaving group to depart. Halogens are good leaving groups (F > Cl > Br > I for the addition step, reverse for elimination).
Solvent Polar aprotic solvents (e.g., DMSO, DMF) are typically used as they can solvate the cation without strongly solvating the nucleophile, increasing its reactivity.
Electronic Effects Electron-withdrawing groups (ortho and para to the leaving group) are crucial for stabilizing the Meisenheimer intermediate and accelerating the reaction. nih.gov

Mechanisms of Nitro Group Reduction

The reduction of the nitro group on the pyridine ring to an amine is a pivotal transformation, significantly altering the compound's electronic properties and reactivity. This conversion is typically achieved using various reducing agents, and the mechanism can proceed through different pathways.

The reduction of an aromatic nitro group to an amine is a six-electron process that involves several intermediates. The reaction can occur via a direct pathway involving hydride transfers or through a stepwise radical mechanism. The most commonly cited pathway involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product (Scheme 2).

Common reagents and their general characteristics for nitro group reduction are summarized below.

Table 2: Common Reagents for Nitro Group Reduction
ReagentConditionsMechanistic NotesSelectivity
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) H₂ gas, Palladium on Carbon or Platinum oxide catalystSurface-catalyzed reaction involving stepwise addition of hydrogen.Highly efficient but can also reduce other functional groups (e.g., alkenes, alkynes) and may cause dehalogenation.
Metal in Acid (Fe, Sn, Zn in HCl or AcOH) Iron, Tin, or Zinc metal in acidic medium (e.g., HCl, Acetic Acid)Involves single electron transfers from the metal surface. The reaction is heterogeneous.Generally chemoselective for the nitro group over many other functional groups. Considered a classic and reliable method.
Tin(II) Chloride (SnCl₂) Often in ethanol (B145695) or ethyl acetateActs as a mild reducing agent.Provides a mild method for reducing nitro groups in the presence of other reducible functionalities.
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic systemsA versatile reducing agent.Can be used for selective reductions in molecules with multiple nitro groups.

The hydroxylamine derivative is a key intermediate in these reductions. Its formation is often the rate-determining step, and it is subsequently reduced more rapidly to the amine. The choice of reducing agent is critical, especially given the presence of a chloro substituent, which could be susceptible to hydrogenolysis (cleavage) under certain catalytic hydrogenation conditions.

Kinetics and Thermodynamics of Amine Reactions

While specific kinetic and thermodynamic data for reactions involving 4-Chloro-3-nitropyridine-2,6-diamine are not extensively reported, the principles governing these reactions are well-established.

Kinetics: The rate of nucleophilic substitution at the C4 position is primarily influenced by the energy of the transition state leading to the Meisenheimer intermediate.

Activation Energy (Ea): The presence of the ortho nitro group significantly lowers the activation energy by stabilizing the transition state through resonance and inductive effects.

Rate Law: SNAr reactions typically follow a second-order rate law: Rate = k[Substrate][Nucleophile]. The rate constant 'k' is dependent on the nucleophile's strength, the leaving group's ability, and solvent effects.

Enthalpy (ΔH): The reaction is generally exothermic. The bond being formed (C-Nucleophile) is typically stronger or of comparable strength to the bond being broken (C-Cl), and the restoration of aromaticity provides a strong thermodynamic driving force.

Entropy (ΔS): The change in entropy is usually small for a substitution reaction where two molecules combine and then release a small leaving group ion.

For reactions involving the exocyclic amines, such as acylation or alkylation, the kinetics will depend on the nucleophilicity of these amino groups. The electron-withdrawing nature of the nitropyridine ring reduces their basicity and nucleophilicity compared to simple alkylamines or anilines. Thermodynamically, these reactions are typically favorable if a stable product is formed.

Catalysis in Derivatization: Insights into Catalytic Cycles and Intermediates

Catalysis plays a crucial role in the efficient and selective derivatization of pyridine rings. For derivatives of 4-Chloro-3-nitropyridine-2,6-diamine, transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position.

A prime example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While typically applied to aryl halides, it is also effective for heteroaryl halides. The catalytic cycle (Scheme 3) generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine substrate, forming a Pd(II) intermediate.

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, often displacing a ligand. Deprotonation by a base forms a palladium-amido complex.

Reductive Elimination: The new C-N bond is formed as the product is released from the palladium center, regenerating the Pd(0) catalyst.

Chelating phosphine (B1218219) ligands are often essential in these reactions, as they stabilize the palladium catalyst and facilitate the key steps of the cycle. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Similar catalytic cycles are operative in other cross-coupling reactions like Suzuki (C-C bond formation with boronic acids), Heck (C-C bond formation with alkenes), and Sonogashira (C-C bond formation with alkynes) couplings, all of which could potentially be applied to functionalize the C4 position.

Stereochemical Outcomes and Control in Functionalization Reactions

While 4-Chloro-3-nitropyridine-2,6-diamine itself is achiral, its derivatization can lead to the formation of chiral molecules, necessitating control over stereochemical outcomes. Stereocontrol can be relevant in two main contexts:

Reactions with Chiral Nucleophiles: When the substrate reacts with a chiral, non-racemic nucleophile, the product will be chiral. If the reaction creates a new stereocenter, a mixture of diastereomers could be formed. The steric environment around the reaction center can influence the diastereomeric ratio.

Asymmetric Catalysis: In cases where a prochiral nucleophile is used or a reaction creates a stereocenter, an external chiral source, such as a chiral catalyst or ligand, can be used to induce enantioselectivity.

For instance, in the context of catalytic dearomatization reactions of pyridine derivatives, chiral catalysts are used to achieve high levels of stereoselectivity in the synthesis of substituted dihydropyridines and piperidines. mdpi.com These strategies involve the activation of the pyridine ring, followed by a stereoselective nucleophilic attack guided by the chiral catalyst. mdpi.comresearchgate.net While direct asymmetric functionalization of a highly substituted pyridine like 4-Chloro-3-nitropyridine-2,6-diamine is challenging, subsequent transformations of its derivatives could employ asymmetric methods to control the stereochemistry of newly introduced functional groups. The regio- and stereoselective addition of nucleophiles to N-activated pyridines is a well-established strategy for creating complex, chiral pyridine-derived structures. nih.govacs.org

Advanced Spectroscopic and Diffraction Based Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of 4-Chloro-3-nitropyridine-2,6-diamine can be achieved.

Expected ¹H NMR Spectral Data (Predicted)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-56.0-7.0s
NH₂ (at C-2)5.0-6.0br s
NH₂ (at C-6)5.0-6.0br s

Expected ¹³C NMR Spectral Data (Predicted)

CarbonPredicted Chemical Shift (ppm)
C-2150-160
C-3120-130
C-4140-150
C-5100-110
C-6150-160

To move beyond simple 1D spectra and confirm the predicted assignments, a series of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to identify proton-proton couplings. In the case of 4-Chloro-3-nitropyridine-2,6-diamine, which has an isolated aromatic proton, the COSY spectrum would be expected to be simple, primarily showing correlations between the amine protons and potentially the aromatic proton if there is any observable coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the chemical shift of the C-5 carbon by correlating it with the signal of the H-5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). The HMBC spectrum would be instrumental in piecing together the full carbon skeleton. For instance, correlations would be expected between the H-5 proton and the C-3, C-4, and C-6 carbons. Similarly, the amine protons would be expected to show correlations to the C-2 and C-6 carbons, respectively, as well as adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could provide information about the spatial arrangement of the substituents, for example, by showing through-space interactions between the H-5 proton and the protons of the adjacent amino group at C-6.

The conformation of the amino and nitro groups relative to the pyridine (B92270) ring can be investigated using NMR data. The chemical shifts of the ring proton and carbons are sensitive to the orientation of these substituents. Furthermore, variable temperature NMR studies could reveal information about the rotational barriers of the amino and nitro groups. Any significant changes in the chemical shifts or the emergence of new signals at different temperatures could indicate the presence of different conformational isomers.

Vibrational and Electronic Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-Chloro-3-nitropyridine-2,6-diamine would be expected to exhibit characteristic absorption bands for the N-H, N-O, C=C, C=N, and C-Cl bonds. Based on data for similar compounds, the following vibrational frequencies can be anticipated.

Expected FT-IR Absorption Bands (Predicted)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amino)Stretching3300-3500 (two bands)
C-H (Aromatic)Stretching3000-3100
C=C, C=N (Pyridine ring)Stretching1400-1600
N-O (Nitro)Asymmetric Stretching1500-1550
N-O (Nitro)Symmetric Stretching1300-1350
C-ClStretching600-800

The precise positions of these bands provide a unique "vibrational fingerprint" for the molecule.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of 4-Chloro-3-nitropyridine-2,6-diamine is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The presence of the nitro and amino groups, which are strong chromophores and auxochromes, respectively, will significantly influence the wavelength of maximum absorption (λmax). The extended conjugation and the charge-transfer character of the molecule are likely to result in absorptions in the near-UV and possibly the visible region of the spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The high-resolution mass spectrum (HRMS) of 4-Chloro-3-nitropyridine-2,6-diamine would provide its exact mass, allowing for the unambiguous determination of its molecular formula (C₅H₅ClN₄O₂). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. The fragmentation pattern would provide valuable structural information.

Predicted Fragmentation Pathways:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group (mass 46) or an oxygen atom (mass 16) from the molecular ion.

Loss of chlorine: Cleavage of the C-Cl bond would result in a fragment with a mass of (M-35) or (M-37), depending on the chlorine isotope.

Cleavage of the pyridine ring: The aromatic ring can also undergo fragmentation, leading to a series of smaller charged fragments.

The analysis of these fragmentation patterns, in conjunction with the data from NMR and IR spectroscopy, allows for a comprehensive and confident structural determination of 4-Chloro-3-nitropyridine-2,6-diamine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of a molecule. For 4-Chloro-3-nitropyridine-2,6-diamine, the theoretical exact mass is a key identifier.

The calculated exact mass for the neutral molecule of 4-Chloro-3-nitropyridine-2,6-diamine (C₅H₅ClN₄O₂) is 188.01045 g/mol . In HRMS analysis, the compound is typically ionized, for example, by protonation to form the [M+H]⁺ ion. The measured mass of this ion would be compared against the calculated value to confirm the compound's identity with a high degree of confidence, typically within a few parts per million (ppm). Publicly available data indicates the exact mass of 4-Chloro-3-nitropyridine-2,6-diamine to be 188.01000. chemsrc.com

Table 1: HRMS Data for 4-Chloro-3-nitropyridine-2,6-diamine

Parameter Value
Molecular Formula C₅H₅ClN₄O₂
Theoretical Exact Mass 188.01045

| Reported Exact Mass | 188.01000 chemsrc.com |

Coupled Techniques (e.g., LC-MS) for Purity Assessment and Reaction Monitoring

Coupled techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are vital for assessing the purity of a sample and for monitoring the progress of a chemical reaction in real-time. LC separates the components of a mixture, and MS provides mass information for each separated component.

In the context of 4-Chloro-3-nitropyridine-2,6-diamine, an LC-MS method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The mass spectrometer would then confirm the identity of the peak corresponding to the compound by its mass-to-charge ratio. The purity of the sample is determined by comparing the peak area of the target compound to the total area of all detected peaks. This technique is also invaluable for monitoring the synthesis of the compound, allowing chemists to determine the optimal time to stop the reaction for the highest yield and purity. While the general methodology is standard, specific application data for the LC-MS analysis of 4-Chloro-3-nitropyridine-2,6-diamine is not detailed in the available search results.

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Should a single crystal of 4-Chloro-3-nitropyridine-2,6-diamine be successfully grown and analyzed, the resulting data would reveal how the molecules arrange themselves in the solid state. This crystal packing is governed by various intermolecular forces. For this specific molecule, one would expect to observe:

Hydrogen Bonding: The presence of two amine (-NH₂) groups provides both hydrogen bond donors (the N-H bonds) and acceptors (the nitrogen lone pairs). The nitro group (-NO₂) and the pyridine ring nitrogen also act as potent hydrogen bond acceptors. These interactions would likely be a dominant force in the crystal lattice.

Understanding these interactions is crucial as they can influence physical properties such as melting point and solubility.

Molecular Geometry, Planarity, and Torsion Angle Analysis

A crystallographic study would provide precise measurements of the molecule's internal geometry. Key parameters that would be determined for 4-Chloro-3-nitropyridine-2,6-diamine include:

Bond Lengths and Angles: The exact lengths of all covalent bonds (e.g., C-N, C-Cl, N-O) and the angles between them would be defined.

Planarity: The analysis would determine the degree to which the pyridine ring is planar.

Torsion Angles: The torsion angle involving the nitro group relative to the plane of the pyridine ring would be of particular interest, as steric hindrance could cause it to twist out of the plane. Similarly, the geometry of the amine groups relative to the ring would be detailed.

Table 2: Expected Geometric Parameters from Crystallographic Analysis

Parameter Type Description
Bond Lengths e.g., C-C, C-N, C-Cl, N-O
Bond Angles e.g., C-N-C, O-N-O
Torsion Angles e.g., C-C-N-O (defining nitro group orientation)

| Planarity | Deviation of ring atoms from a mean plane |

Crystallographic Studies of Compound-Protein Complexes (e.g., Tubulin Binding)

X-ray crystallography can also be used to determine the structure of a small molecule like 4-Chloro-3-nitropyridine-2,6-diamine when it is bound to a biological macromolecule, such as a protein. If this compound were found to bind to a protein like tubulin, co-crystallization would be attempted. Solving the crystal structure of the resulting complex would reveal the specific binding site on the protein and the precise molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. This information is invaluable for structure-based drug design. To date, no crystallographic studies of 4-Chloro-3-nitropyridine-2,6-diamine in a complex with tubulin or any other protein have been reported in the searched literature.

Computational Chemistry and Theoretical Studies of 4 Chloro 3 Nitropyridine 2,6 Diamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No dedicated studies employing quantum chemical calculations to specifically determine the molecular geometry and electronic structure of 4-Chloro-3-nitropyridine-2,6-diamine were found.

Density Functional Theory (DFT) for Ground State Properties

There are no available research articles that apply Density Functional Theory (DFT) to analyze the ground state properties of 4-Chloro-3-nitropyridine-2,6-diamine. Consequently, data on its optimized geometry, bond lengths, bond angles, and electronic properties derived from DFT calculations are not available.

Vibrational Frequency Prediction and Spectral Interpretation

No published research was identified that details the theoretical prediction of vibrational frequencies or provides a spectral interpretation for 4-Chloro-3-nitropyridine-2,6-diamine. Such analyses, which are crucial for interpreting experimental infrared and Raman spectra, have not been reported for this specific molecule.

Conformational Analysis and Tautomeric Stability Investigations

The scientific literature lacks specific investigations into the conformational analysis and tautomeric stability of 4-Chloro-3-nitropyridine-2,6-diamine.

Energetic Landscape of Conformational Isomers

There is no available data or published research mapping the energetic landscape of the conformational isomers of 4-Chloro-3-nitropyridine-2,6-diamine. The relative stabilities and energy barriers between different conformers have not been computationally explored.

Solvent Effects on Tautomeric Equilibria

No studies were found that computationally investigate the influence of solvents on the tautomeric equilibria of 4-Chloro-3-nitropyridine-2,6-diamine. The potential for this molecule to exist in different tautomeric forms and how solvents might shift the equilibrium between them remains unstudied.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

A search for molecular dynamics (MD) simulations focused on 4-Chloro-3-nitropyridine-2,6-diamine yielded no results. As such, there is no information available regarding its dynamic behavior, conformational flexibility, or intermolecular interactions as would be revealed by MD studies.

Ligand-Target Docking and Binding Energy Predictions (e.g., Protein Interactions)

Following a comprehensive search of available scientific literature, no specific studies detailing ligand-target docking and binding energy predictions for the compound 4-Chloro-3-nitropyridine-2,6-diamine were identified. Research focusing on the computational analysis of this particular molecule's interactions with protein targets, including docking simulations and binding affinity calculations, does not appear to be present in the reviewed sources. Consequently, data tables and detailed research findings on its specific protein interactions cannot be provided at this time.

Exploration of Biological Activities and Underlying Mechanisms in Vitro Focus

Anticancer Mechanisms: Microtubule Dynamics and Cell Cycle Modulation

The structural features of 4-Chloro-3-nitropyridine-2,6-diamine suggest it may function as a microtubule-targeting agent, a class of compounds pivotal in cancer chemotherapy. Research on other 3-nitropyridine (B142982) analogues has demonstrated potent anti-cancer effects by interfering with microtubule functions, which are essential for cell division. nih.gov

Inhibition of Tubulin Polymerization and Microtubule Destabilization

Compounds that disrupt microtubule dynamics are broadly categorized as stabilizing or destabilizing agents. nih.gov Agents that inhibit the polymerization of tubulin heterodimers into microtubules are known as destabilizers. nih.gov In vitro tubulin polymerization assays have confirmed that certain 3-nitropyridine compounds effectively inhibit tubulin assembly in a dose-dependent manner. nih.gov This action leads to the disintegration of the microtubule network within cancer cells, an effect comparable to established microtubule-destabilizing drugs like vincristine. nih.gov Given its 3-nitropyridine core, it is plausible that 4-Chloro-3-nitropyridine-2,6-diamine shares this mechanism, preventing the formation of functional microtubules necessary for cellular structure and mitosis.

Induction of Cell Cycle Arrest (G2-M phase) and Apoptosis Pathways

A direct consequence of microtubule disruption is the arrest of the cell cycle, typically at the G2/M phase, which precedes mitosis. nih.govnih.gov This arrest prevents cancer cells from successfully completing cell division. Studies on various microtubule-targeting agents show a significant increase in the population of cancer cells in the G2/M phase following treatment. mdpi.combiorxiv.org This cell cycle blockade activates the mitotic spindle assembly checkpoint, which, when persistently activated, triggers programmed cell death, or apoptosis. nih.govresearchgate.net The apoptotic process is often characterized by the activation of caspases, such as caspase-3 and caspase-9, and a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researcher.life Therefore, 4-Chloro-3-nitropyridine-2,6-diamine is likely to induce G2/M arrest and subsequently trigger apoptosis in proliferating cancer cells.

Molecular Interactions with Tubulin at Specific Binding Sites (e.g., Colchicine (B1669291) Site)

Tubulin inhibitors interact with several distinct binding sites on the tubulin protein, including the colchicine, vinca (B1221190) alkaloid, and taxane (B156437) sites. nih.gov Many small molecule inhibitors that destabilize microtubules bind to the colchicine site, located at the interface between the α- and β-tubulin subunits. nih.govnih.govnih.gov The binding of an agent to this site can introduce a curve into the tubulin dimer, sterically hindering its incorporation into the straight protofilaments that form a microtubule. nih.gov X-ray crystallography studies have confirmed that 3-nitropyridine analogues bind to the colchicine site of tubulin. nih.gov This interaction physically prevents polymerization and destabilizes the entire microtubule structure. nih.gov It is highly probable that 4-Chloro-3-nitropyridine-2,6-diamine also exerts its effect by binding to the colchicine site on tubulin.

Cell LineCompound TypeObserved EffectReference
A549 (Lung Cancer)3-Nitropyridine AnaloguesTubulin disintegration, G2/M Arrest nih.gov
SW480 (Colon Cancer)Dispiropiperazine DerivativeG2/M Phase Arrest, Apoptosis nih.gov
K562 (Leukemia)Pyrano-pyridine DerivativeApoptosis Induction, Sub-G1 Arrest researchgate.net
MCF-7 (Breast Cancer)3-epicaryoptinG2/M Phase Arrest, Apoptosis biorxiv.org
Multiple Cancer LinesThiazole-2-acetamide Deriv.Tubulin Polymerization Inhibition researcher.life

Antimicrobial Modalities: Cellular Disruption in Microorganisms

The pyridine (B92270) ring is a common motif in compounds developed for antimicrobial activity. nih.gov The presence of chloro and amino groups on the pyridine ring of 4-Chloro-3-nitropyridine-2,6-diamine suggests potential efficacy against various pathogens.

Mechanistic Insights into Pathogen Inhibition

The precise mechanisms by which pyridine derivatives exert antimicrobial effects can vary. One common mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. nih.gov For instance, nalidixic acid, a 4-oxo-1,8-naphthyridine-3-carboxylic acid, selectively blocks the A subunit of bacterial DNA gyrase. nih.gov Other pyridine-containing compounds may disrupt cellular membranes or interfere with metabolic pathways vital for pathogen survival. The combination of functional groups on 4-Chloro-3-nitropyridine-2,6-diamine could allow it to interact with multiple targets within a microbial cell, leading to a broad spectrum of activity.

Structure-Activity Relationships for Antimicrobial Efficacy

Compound ClassKey Structural FeatureTarget OrganismsReference
Thiazole Derivatives3-Nitro groupS. aureus, E. coli, P. aeruginosa mdpi.com
2-Amino-4-chloropyridine Deriv.Chloro and various aldehyde groupsS. aureus, E. coli, P. aeruginosa researchgate.net
1,8-Naphthyridine Derivatives4-Chloro substituentB. subtilis, S. aureus, E. coli nih.gov
6-Chloro-2-arylvinylquinolines6-Chloro groupPlasmodium falciparum nih.gov

Enzyme and Receptor Interaction Studies (e.g., Kinase Inhibition)

Derivatives of 4-chloro-3-nitropyridine-2,6-diamine have been investigated for their potential to interact with and inhibit the activity of various protein kinases, which are critical regulators of cellular processes. The core structure provides a versatile platform for chemical modifications that can lead to potent and selective inhibitors.

Target Identification and Binding Affinity Assessment

Research has shown that modifying the 4-chloro-3-nitropyridine-2,6-diamine core can yield compounds with significant inhibitory activity against several kinase families. For instance, related nitropyridine structures have been utilized as starting points for the synthesis of inhibitors targeting Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). mdpi.com Furthermore, the closely related compound, 4,5-dichloro-3-nitropyridin-2-amine (B1373025), has been a key building block in the development of selective Aurora kinase inhibitors. nih.govacs.org

Inhibition of Specific Kinase Pathways (e.g., Aurora Kinases, JAK2, GSK3)

The derivatives synthesized from nitropyridine scaffolds have demonstrated inhibitory activity against key kinases involved in cell signaling and proliferation.

Aurora Kinases: Imidazo[4,5-b]pyridine derivatives synthesized from 4,5-dichloro-3-nitropyridin-2-amine have shown potent inhibition of Aurora A and Aurora B kinases. acs.org For example, a derivative, compound 28c , displayed significant selectivity for Aurora A over Aurora B. acs.org The inhibitory activity of such compounds is critical as Aurora kinases are key regulators of mitosis, and their dysregulation is often implicated in cancer.

Janus Kinase 2 (JAK2): Potent inhibitors of JAK2 have been synthesized using 2-chloro-5-methyl-3-nitropyridine (B188117) as a precursor. mdpi.com The JAK-STAT signaling pathway is crucial for hematopoiesis and immune response, and its aberrant activation is linked to myeloproliferative neoplasms. The most potent compounds in one study inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM. mdpi.com

Glycogen Synthase Kinase-3 (GSK3): Novel heterocyclic compounds designed to inhibit GSK3 have been synthesized from 2,6-dichloro-3-nitropyridine. mdpi.com GSK3 is a multifaceted serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell division, and apoptosis. One of the most active GSK3 inhibitors from a synthesized series, which incorporated a 2,4-dichlorophenyl moiety, exhibited an impressive IC50 of 8 nM. mdpi.com

The following table summarizes the inhibitory activities of representative derivatives based on nitropyridine scaffolds against their target kinases.

Derivative ClassTarget KinaseIC50 (nM)
Imidazo[4,5-b]pyridinesAurora A67
Imidazo[4,5-b]pyridinesAurora B12710
Substituted PyridinesJAK28500 - 12200
Heterocyclic CompoundsGSK38

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The structure-activity relationship (SAR) analysis of derivatives originating from the 4-chloro-3-nitropyridine-2,6-diamine framework provides valuable insights into the chemical features that drive their biological efficacy.

Mapping Structural Features to Biological Efficacy

SAR studies on related kinase inhibitors reveal the importance of specific substitutions on the pyridine ring. For instance, in the development of Aurora kinase inhibitors, the substitution at the C4 position of the initial 4,5-dichloro-3-nitropyridin-2-amine with different functional groups was a key step in modulating potency and selectivity. acs.org The subsequent cyclization to form the imidazo[4,5-b]pyridine core and further substitutions at other positions were crucial for achieving high affinity and isoform selectivity.

In the case of GSK3 inhibitors derived from 2,6-dichloro-3-nitropyridine, the successive substitution of the two chlorine atoms with an aryl group and an aminoethylamine fragment, followed by further modifications, led to a highly potent inhibitor. mdpi.com This highlights the importance of both the aryl and the amino-containing side chain in interacting with the kinase's active site.

Design Principles for Enhanced Bioactivity through Chemical Modification

The design of more potent and selective kinase inhibitors based on the 4-chloro-3-nitropyridine-2,6-diamine scaffold follows several key principles:

Exploitation of Multiple Substitution Points: The presence of chloro, nitro, and amino groups provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space to optimize interactions with the target kinase.

Bioisosteric Replacements: Replacing or modifying functional groups with others that have similar physical or chemical properties can be used to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Elaboration: The core nitropyridine structure can be elaborated into more complex heterocyclic systems, such as the imidazo[4,5-b]pyridines, to enhance binding affinity and introduce novel interactions with the target protein. acs.org

Introduction of Selectivity-Enhancing Moieties: The addition of specific functional groups can exploit subtle differences in the amino acid composition of the active sites of different kinases, leading to improved selectivity for the desired target.

Applications in Materials Science and Industrial Research

Integration into Advanced Polymer Systems for Functional Materials

The presence of two primary amine groups renders 4-Chloro-3-nitropyridine-2,6-diamine an ideal diamine monomer for polycondensation reactions. This allows for its integration into the backbone of high-performance polymers such as polyamides and polyimides. The incorporation of the pyridine (B92270) ring into the polymer chain can enhance thermal stability, improve solubility in organic solvents, and introduce specific optical and electronic properties. globethesis.comresearchgate.netresearchgate.net

Research into pyridine-containing polymers has demonstrated that the rigid aromatic structure of the pyridine nucleus contributes to high thermal stability, a desirable characteristic for materials used in demanding applications. researchgate.net Furthermore, the nitrogen atom in the pyridine ring can engage in hydrogen bonding and dipole-dipole interactions, which can influence the polymer's solubility and processability. researchgate.net In the case of 4-Chloro-3-nitropyridine-2,6-diamine, the additional functional groups offer further possibilities for tailoring polymer properties. For instance, the nitro group can be chemically modified post-polymerization to introduce other functionalities, thereby creating multifunctional materials.

The synthesis of polyamides from diaminopyridine derivatives has been explored, demonstrating the viability of these monomers in creating robust polymer chains. nih.gov While specific data on polymers derived from 4-Chloro-3-nitropyridine-2,6-diamine is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential for creating polymers with unique characteristics.

Below is a hypothetical data table illustrating the potential properties of a polyimide synthesized using 4-Chloro-3-nitropyridine-2,6-diamine as a comonomer, based on known properties of similar pyridine-containing polyimides.

PropertyExpected Value/RangeSignificance
Glass Transition Temperature (Tg)240-300 °CHigh thermal stability for demanding applications.
Tensile Strength70-95 MPaGood mechanical robustness.
SolubilitySoluble in polar aprotic solvents (e.g., DMF, NMP)Enhanced processability compared to some aromatic polyimides.
Dielectric Constant3.0 - 3.5Suitable for microelectronics applications.

Development of Functional Dyes and Pigments Based on Pyridine Chromophores

The highly conjugated and electron-deficient nature of the nitropyridine ring in 4-Chloro-3-nitropyridine-2,6-diamine makes it an excellent scaffold for the development of functional dyes and pigments. The amino groups can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. nih.govnih.gov The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic and spectral properties of the resulting dye molecules, often leading to deep and intense colors. nih.gov

The general synthesis of azo dyes involves the reaction of a diazonium salt with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline. nih.govunb.ca The diazotization of 4-Chloro-3-nitropyridine-2,6-diamine would yield a highly reactive diazonium salt, which could then be used to create a diverse library of dyes with varying colors and properties. The specific shade and fastness properties of these dyes would depend on the nature of the coupling component used.

Furthermore, the pyridine nitrogen and the chloro substituent offer additional sites for modification, allowing for the fine-tuning of the dye's properties, such as solubility, affinity for different substrates, and lightfastness. Pyridine-based dyes have found applications in textiles, printing, and as markers for biomolecules. researchgate.net

The following table provides hypothetical spectroscopic data for a novel azo dye synthesized from 4-Chloro-3-nitropyridine-2,6-diamine, based on the properties of known nitropyridine-based chromophores.

PropertyExpected ValueRelevance to Dye Performance
Maximum Absorption Wavelength (λmax)480-550 nmDetermines the color of the dye (in this case, likely in the orange to red region).
Molar Extinction Coefficient (ε)> 30,000 M-1cm-1Indicates high color strength.
Lightfastness (Blue Wool Scale)4-5Good resistance to fading upon exposure to light.
SolubilityModerate in organic solventsAffects the dyeing process and application method.

Role as Versatile Chemical Building Blocks for Specialty Chemicals

Beyond its direct applications in polymers and dyes, 4-Chloro-3-nitropyridine-2,6-diamine serves as a versatile chemical building block for the synthesis of a wide array of specialty chemicals. The differential reactivity of its functional groups allows for selective chemical transformations, making it a valuable intermediate in multi-step organic synthesis. lifechemicals.comresearchgate.net

The chloro group at the 4-position is susceptible to nucleophilic substitution reactions, a common strategy for introducing various functional groups onto the pyridine ring. nih.govmdpi.com This allows for the synthesis of a diverse range of substituted pyridine derivatives with potential applications in pharmaceuticals, agrochemicals, and functional materials. The amino groups can be acylated, alkylated, or used as directing groups in further electrophilic substitution reactions on the pyridine ring. The nitro group can be reduced to an amino group, which can then undergo a host of other chemical transformations, or it can participate in nucleophilic aromatic substitution reactions.

The ability to selectively manipulate these functional groups makes 4-Chloro-3-nitropyridine-2,6-diamine a powerful tool for synthetic chemists to construct complex molecular architectures. Substituted pyridines are prevalent in many biologically active molecules and functional materials, highlighting the importance of versatile building blocks like this compound. lifechemicals.comrsc.org

The table below outlines some potential synthetic transformations of 4-Chloro-3-nitropyridine-2,6-diamine and the resulting classes of specialty chemicals.

Reaction TypeTarget Functional GroupResulting Compound ClassPotential Application Area
Nucleophilic Aromatic SubstitutionChloro group4-Substituted-3-nitropyridine-2,6-diaminesPharmaceutical intermediates
ReductionNitro group4-Chloropyridine-2,3,6-triamineMonomers for specialty polymers
Diazotization and Sandmeyer ReactionAmino groupsHalogenated or cyanated nitropyridinesAgrochemical synthesis
AcylationAmino groupsAmide derivativesPrecursors for bioactive molecules

Future Research Directions and Unexplored Avenues for 4 Chloro 3 Nitropyridine 2,6 Diamine Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of nitropyridine derivatives often involves harsh conditions, such as the use of fuming nitric and concentrated sulfuric acids, which present significant environmental and safety concerns. google.com Future research must focus on developing greener, more efficient, and economically viable synthetic routes to 4-Chloro-3-nitropyridine-2,6-diamine.

Key areas for future research include:

Catalytic Nitration: Investigating the use of solid acid catalysts or other heterogeneous catalysts for the nitration step could mitigate the use of corrosive acids. This approach could lead to easier product separation and catalyst recycling, aligning with the principles of green chemistry.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, better temperature control, improved reaction efficiency, and the potential for seamless integration of in-line purification and analysis.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild reaction conditions, representing a frontier in sustainable chemical manufacturing.

Table 1: Comparison of Synthetic Methodologies for Nitropyridine Derivatives

Feature Traditional Methods Future Sustainable Methodologies
Reagents Concentrated sulfuric acid, fuming nitric acid google.com Solid acid catalysts, milder nitrating agents, biocatalysts
Conditions High temperatures, harsh acidic environment Milder temperatures and pressures, neutral or near-neutral pH
Process Type Batch processing Continuous flow chemistry
Byproducts Significant isomeric and other impurities google.com Reduced byproduct formation due to higher selectivity

| Sustainability | High environmental footprint, significant waste generation | Lower environmental impact, potential for catalyst recycling |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic methodologies discussed above, a detailed, real-time understanding of the reaction dynamics is crucial. Advanced in situ spectroscopic techniques can provide invaluable insights into reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters. spectroscopyonline.comyoutube.com

Future research should leverage the following techniques:

In Situ Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques can monitor the real-time concentration changes of reactants, intermediates, and products by tracking their unique vibrational frequencies. youtube.comresearchgate.net This allows for precise determination of reaction endpoints and the identification of potential bottlenecks or side reactions.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the species present in the reaction mixture, offering unambiguous identification of intermediates and byproducts without the need for sample extraction.

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework would enable automated, real-time monitoring and control of the manufacturing process, ensuring consistent product quality and optimizing resource efficiency.

Table 2: Application of In Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Potential Impact on Synthesis
FT-IR Spectroscopy Real-time concentration profiles of key functional groups. researchgate.net Optimization of reaction time, temperature, and reagent addition.
Raman Spectroscopy Complementary vibrational data, often suitable for aqueous systems. acs.org Monitoring of crystallization processes and polymorphic forms.

| NMR Spectroscopy | Detailed structural elucidation of molecules in solution. | Unambiguous identification of reaction intermediates and byproducts. |

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

While nitropyridine derivatives are known to exhibit a range of biological activities, a detailed mechanistic understanding of how 4-Chloro-3-nitropyridine-2,6-diamine interacts with specific biological targets is largely unexplored. nih.gov Future research should move beyond broad phenotypic screening to a more target-based approach, elucidating the specific molecular interactions that underpin its biological effects.

Key avenues for investigation include:

Target Identification and Validation: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets of 4-Chloro-3-nitropyridine-2,6-diamine within a cellular context.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target. This would provide atomic-level insights into the binding mode and the key intermolecular interactions.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict binding affinities, rationalize structure-activity relationships, and guide the design of more potent and selective analogs. frontiersin.org

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding kinetics and thermodynamics of the interaction between the compound and its target protein, providing a more complete picture of the binding event.

Table 3: Techniques for Elucidating Molecular Interactions

Technique Purpose Type of Data Generated
Chemical Proteomics Identification of protein targets in a complex biological sample. List of potential protein binding partners.
X-ray Crystallography High-resolution 3D structure of the compound-target complex. Atomic coordinates, binding site geometry, specific interactions.
Molecular Dynamics Simulation of the dynamic behavior of the compound-target complex over time. Information on binding stability and conformational changes.

| Surface Plasmon Resonance (SPR) | Measurement of real-time binding kinetics. | Association and dissociation rate constants (kon, koff), and affinity (KD). |

Exploration of Emerging Non-Biological Applications and Material Science Innovations

The unique electronic and structural features of 4-Chloro-3-nitropyridine-2,6-diamine, including its electron-deficient aromatic ring and multiple functional groups capable of hydrogen bonding and coordination, make it an attractive candidate for applications in material science. nih.gov This remains a largely unexplored frontier.

Future research could focus on:

Organic Electronics: The pyridine (B92270) ring, particularly when functionalized with electron-withdrawing nitro groups, can impart useful electronic properties. The potential of this compound as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic materials should be investigated.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diamine functionalities can act as ligands, coordinating to metal ions to form extended network structures. These materials could have applications in gas storage, catalysis, or chemical sensing.

High-Energy Materials: The presence of the nitro group suggests potential, albeit speculative, applications in the field of energetic materials, an area where substituted nitropyridines have been previously investigated. researchgate.net

Dyes and Pigments: The chromophoric nature of the nitropyridine system could be exploited in the development of novel dyes with specialized properties, such as solvatochromism or electrochromism.

Table 4: Potential Material Science Applications

Application Area Relevant Properties of 4-Chloro-3-nitropyridine-2,6-diamine Potential Function
Organic Electronics Electron-deficient aromatic system. Electron transport material, component of organic semiconductors.
Coordination Polymers Diamine groups for metal ligation. Structural building block (ligand) for porous materials.

| Specialty Dyes | Nitro-aromatic chromophore. | Colorant with sensitivity to environmental changes (e.g., solvent, pH). |

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-3-nitropyridine-2,6-diamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or amination of pre-functionalized pyridine derivatives. For example, halogenated pyridines (e.g., 4-chloro-3-nitropyridine) can react with amines under controlled conditions. Key variables include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may lead to side reactions like nitro-group reduction .
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation of products .
  • Stoichiometry : Excess amine (1.5–2.0 equivalents) ensures complete substitution of the chloro group .
    Characterization via 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and regiochemistry .

Basic: How can researchers validate the structural integrity of 4-Chloro-3-nitropyridine-2,6-diamine?

Answer:
Combined spectroscopic and crystallographic methods are essential:

  • NMR Spectroscopy : The 1H^1 \text{H} NMR spectrum should show distinct signals for aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 4.0–5.5 ppm, exchangeable with D2_2O) .
  • X-Ray Crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the nitro and chloro substituents’ positions. For example, C–Cl and C–NO2_2 bond lengths are typically 1.73–1.75 Å and 1.47–1.49 Å, respectively .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) provides exact mass verification (e.g., [M+H]+^+ expected for C5_5H6_6ClN4_4O2_2: 193.0185) .

Advanced: How do electronic effects of substituents influence the reactivity of 4-Chloro-3-nitropyridine-2,6-diamine in cross-coupling reactions?

Answer:
The electron-withdrawing nitro (-NO2_2) and chloro (-Cl) groups deactivate the pyridine ring, directing electrophilic attacks to specific positions:

  • Nitro Group : Meta-directing and deactivating, it stabilizes negative charges in intermediates during Suzuki-Miyaura couplings .
  • Chloro Group : Ortho/para-directing but weakly deactivating, it can be replaced via Buchwald-Hartwig amination under palladium catalysis .
    Computational studies (DFT/B3LYP) predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, LUMO localization near the chloro group facilitates nucleophilic substitution .

Advanced: What strategies address structural disorder in crystallographic studies of 4-Chloro-3-nitropyridine-2,6-diamine derivatives?

Answer:
Disorder, often observed in nitro or amine groups, requires:

  • Multi-Conformational Modeling : SHELXL refinement with PART instructions to model split positions for disordered atoms .
  • Thermal Ellipsoid Analysis : Atoms with high displacement parameters (Uiso^\text{iso} > 0.08 Å2^2) suggest dynamic disorder, resolvable via low-temperature data collection (e.g., 100 K) .
  • Twinned Data Handling : For twin fractions > 5%, use HKLF 5 format in SHELX to refine against detwinned data .

Advanced: How can researchers evaluate the stability of 4-Chloro-3-nitropyridine-2,6-diamine under oxidative or hydrolytic conditions?

Answer:
Methodologies include:

  • Forced Degradation Studies :
    • Oxidative : Expose to H2_2O2_2 (3% v/v, 40°C, 24h). Monitor via HPLC for nitro-group reduction products (e.g., amine derivatives) .
    • Hydrolytic : Test in buffer solutions (pH 1–13, 70°C). LC-MS identifies hydrolysis products like pyridinols or diamines .
  • Kinetic Modeling : Use Arrhenius plots (ln[k] vs. 1/T) to predict shelf-life at 25°C .

Advanced: What computational tools predict the biological activity of 4-Chloro-3-nitropyridine-2,6-diamine derivatives?

Answer:
Structure-activity relationship (SAR) modeling involves:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like GSK-3β. The nitro group’s electrostatic potential may form hydrogen bonds with kinase active sites .
  • QSAR Models : Use descriptors (logP, polar surface area) from Gaussian09 calculations to correlate with IC50_{50} values. For example, derivatives with lipophilic substituents (e.g., benzyl) show enhanced cellular permeability .

Basic: What analytical techniques differentiate 4-Chloro-3-nitropyridine-2,6-diamine from its regioisomers?

Answer:

  • HPLC-DAD : Use a C18 column (ACN/water gradient) to separate isomers. Retention times vary by ~2–3 minutes due to polarity differences .
  • IR Spectroscopy : Nitro groups exhibit asymmetric stretching at 1520–1550 cm1^{-1}, while chloro substituents show C–Cl stretches at 550–600 cm1^{-1} .
  • 15N^{15} \text{N} NMR : Resolves nitrogen environments; nitro groups resonate at δ 350–370 ppm, distinct from amine δ 20–50 ppm .

Advanced: How do solvent and pH affect the tautomeric equilibria of 4-Chloro-3-nitropyridine-2,6-diamine?

Answer:

  • Solvent Polarity : In DMSO, intramolecular hydrogen bonding stabilizes the amine-nitro tautomer. In chloroform, keto-enol tautomerism may occur .
  • pH-Dependent Studies : At pH < 4, protonation of the amine group shifts tautomer equilibrium. UV-Vis spectroscopy (250–400 nm) tracks λmax_\text{max} shifts, with isosbestic points indicating clean transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.